Cyclohexa-1,3-diene;ethylcyclopentane;iridium
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Overview
Description
Cyclohexa-1,3-diene;ethylcyclopentane;iridium is a compound that combines the properties of cyclohexa-1,3-diene, ethylcyclopentane, and iridium. Cyclohexa-1,3-diene is an organic compound with the formula (C2H4)(CH)4, known for its colorless and flammable nature . Ethylcyclopentane is a saturated hydrocarbon, while iridium is a transition metal known for its high density and corrosion resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexa-1,3-diene is typically prepared by the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a reagent . The reaction can be represented as follows:
(CH2)4(CHBr)2+2NaH→(CH2)2(CH)4+2NaBr+2H2
Ethylcyclopentane can be synthesized through the hydrogenation of cyclopentene in the presence of a suitable catalyst. Iridium complexes are often prepared by reacting iridium salts with appropriate ligands under controlled conditions.
Industrial Production Methods
Industrial production of cyclohexa-1,3-diene involves the dehydrogenation of cyclohexane at high temperatures. Ethylcyclopentane is produced through catalytic hydrogenation processes. Iridium is typically extracted from ores and refined through a series of chemical reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexa-1,3-diene undergoes various types of reactions, including:
Oxidation: Conversion to benzene and hydrogen, which is exothermic by about 25 kJ/mol in the gas phase.
Cycloadditions: Such as the Diels-Alder reaction, which forms cyclohexadiene derivatives.
Ethylcyclopentane primarily undergoes substitution reactions due to its saturated nature. Iridium complexes participate in a variety of reactions, including oxidative addition and reductive elimination.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide.
Cycloadditions: Typically involve dienophiles and catalysts.
Substitution: Halogens or other electrophiles are used for ethylcyclopentane.
Major Products
Cyclohexa-1,3-diene: Benzene and hydrogen.
Ethylcyclopentane: Various substituted cyclopentanes.
Iridium complexes: Various organometallic compounds.
Scientific Research Applications
Cyclohexa-1,3-diene;ethylcyclopentane;iridium has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Iridium complexes are studied for their potential use in biological imaging and as anticancer agents.
Medicine: Investigated for their therapeutic properties, particularly in cancer treatment.
Industry: Utilized in catalysis and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of cyclohexa-1,3-diene;ethylcyclopentane;iridium involves the interaction of its components with molecular targets. Cyclohexa-1,3-diene participates in cycloaddition reactions, forming stable complexes. Ethylcyclopentane undergoes substitution reactions, while iridium complexes engage in oxidative addition and reductive elimination, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene, less stable than cyclohexa-1,3-diene.
Cyclohexene: A related compound with a single double bond, used in similar chemical reactions.
Ruthenium complexes: Similar to iridium complexes but with different reactivity and applications.
Uniqueness
Cyclohexa-1,3-diene;ethylcyclopentane;iridium is unique due to its combination of properties from organic compounds and transition metals, offering versatility in chemical synthesis, biological applications, and industrial processes .
Properties
Molecular Formula |
C13H22Ir |
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Molecular Weight |
370.53 g/mol |
IUPAC Name |
cyclohexa-1,3-diene;ethylcyclopentane;iridium |
InChI |
InChI=1S/C7H14.C6H8.Ir/c1-2-7-5-3-4-6-7;1-2-4-6-5-3-1;/h7H,2-6H2,1H3;1-4H,5-6H2; |
InChI Key |
XVZGHNWHEZGYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1.C1CC=CC=C1.[Ir] |
Origin of Product |
United States |
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